Sub-Nanomolar PIM1 Kinase Inhibition: Potency Differentiation Against a Core Scaffold Comparator
The target compound exhibits exceptionally potent inhibition of the PIM1 kinase, with a reported IC50 value of 0.0586 nM in a biochemical assay measuring phosphorylation of a BAD peptide substrate [1]. This potency is significantly higher than a closely related structural analog, US9394297, 450 (4-[4-(3,5-dimethoxybenzoyl)piperazin-1-yl]-6-(1-piperidinyl)pyrimidine), which demonstrated an IC50 of 0.340 nM against the same target under similar assay conditions [2]. The 5.8-fold difference in potency highlights the critical contribution of the 2,3-dimethoxybenzoyl and 1H-pyrrol-1-yl groups to kinase domain binding affinity.
| Evidence Dimension | Inhibitory potency against recombinant PIM1 kinase (IC50) |
|---|---|
| Target Compound Data | IC50 = 0.0586 nM |
| Comparator Or Baseline | US9394297, 450 (4-[4-(3,5-dimethoxybenzoyl)piperazin-1-yl]-6-(1-piperidinyl)pyrimidine); IC50 = 0.340 nM |
| Quantified Difference | 5.8-fold higher potency for the target compound |
| Conditions | Inhibition of full-length recombinant PIM1 (unknown origin) measured by reduction in BAD phosphorylation at Ser112. Assay pH 7.0, T = 22°C. |
Why This Matters
For researchers developing PIM1-targeted therapies or chemical probes, this 5.8-fold potency advantage means the target compound can achieve effective target engagement at lower intracellular concentrations, potentially reducing off-target effects and improving the therapeutic window compared to analogs with different substitution patterns.
- [1] BindingDB. (n.d.). BDBM238788: US9394297, 475. Affinity Data: IC50 for PIM1 = 0.0586 nM. Retrieved from http://bdb8.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=238788&google=BDBM238788 View Source
- [2] BindingDB. (n.d.). BDBM238766: US9394297, 450. Affinity Data: IC50 for PIM1 = 0.340 nM. Retrieved from https://bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=238766 View Source
